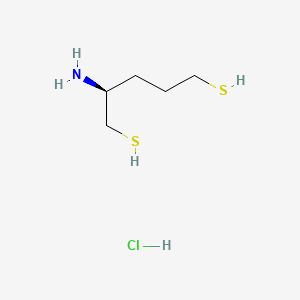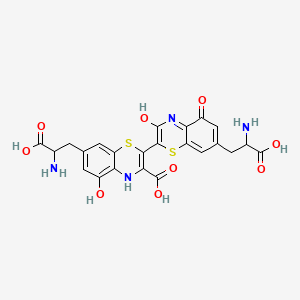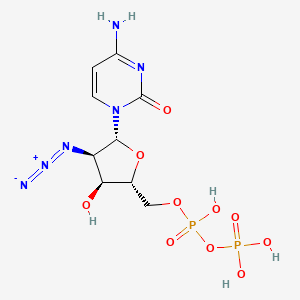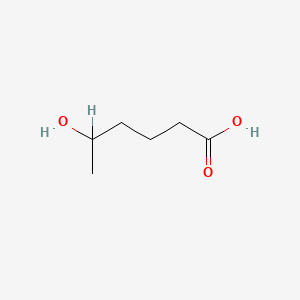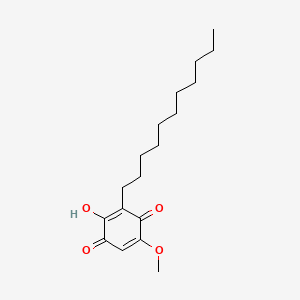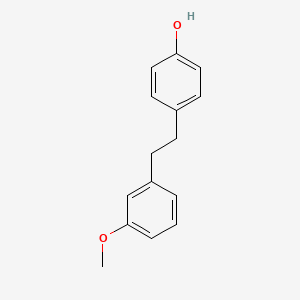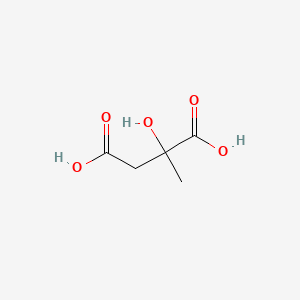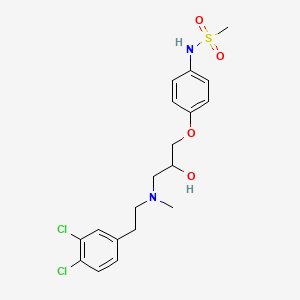
Stipitatonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stipitatonic acid is a cycloheptafuran and a cyclic dicarboxylic anhydride. It is a conjugate acid of a stipitaton-4-olate.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Catabolism : A study by Al Fahad et al. (2014) explored the chemical steps involved in the biosynthesis of fungal maleic anhydrides like stipitatonic acid. They identified the oxidation of aldehyde and methyl carbon atoms as crucial steps in forming stipitatic acid.
Radical Scavenging Activity : Al‐Sehemi et al. (2017) investigated the radical scavenging activity of this compound using Density Functional Theory. They found that this compound and related compounds demonstrate significant radical scavenging activities, which are important for understanding their potential therapeutic applications (Al‐Sehemi et al., 2017).
Gene Cluster Encoding for Tropolone Biosynthesis : Davison et al. (2012) discovered a gene cluster in Talaromyces stipitatus responsible for the biosynthesis of stipitatic acid, a tropolone closely related to this compound. Their research provided insights into the genetic, molecular, and biochemical basis of fungal tropolone biosynthesis (Davison et al., 2012).
Antimalarial Activity : Iwatsuki et al. (2011) identified stipitatic acid as one of the compounds isolated from Penicillium sp., showing antimalarial activity against Plasmodium falciparum strains. This highlights its potential as a candidate for developing new antimalarial compounds (Iwatsuki et al., 2011).
Other Related Studies : Additional research studies on topics like the Electronic Government environment (STIP program), the antibacterial activity of Allium stipitatum extracts, and the chemical properties of Eugenia stipitata highlight the broad range of applications and investigations related to compounds and species associated with this compound.
Eigenschaften
CAS-Nummer |
606-39-3 |
|---|---|
Molekularformel |
C9H4O6 |
Molekulargewicht |
208.12 g/mol |
IUPAC-Name |
6,8-dihydroxycyclohepta[c]furan-1,3,5-trione |
InChI |
InChI=1S/C9H4O6/c10-4-1-3-7(6(12)2-5(4)11)9(14)15-8(3)13/h1-2,12H,(H,10,11) |
InChI-Schlüssel |
IECSWTFJOUGQFO-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C=C(C1=O)O)O)C(=O)OC2=O |
Kanonische SMILES |
C1=C2C(=C(C=C(C1=O)O)O)C(=O)OC2=O |
| 606-39-3 | |
Synonyme |
stiptatonic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


